molecular formula C4H2BrNO2S B009547 5-Bromothiazole-4-carboxylic acid CAS No. 103878-58-6

5-Bromothiazole-4-carboxylic acid

Cat. No.: B009547
CAS No.: 103878-58-6
M. Wt: 208.04 g/mol
InChI Key: AZYQIQWMHMYDPO-UHFFFAOYSA-N
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Description

5-Bromothiazole-4-carboxylic acid is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure It is characterized by the presence of a bromine atom at the 5th position and a carboxylic acid group at the 4th position of the thiazole ring

Scientific Research Applications

5-Bromothiazole-4-carboxylic acid has a wide range of applications in scientific research:

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, H332, H335 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromothiazole-4-carboxylic acid typically involves the bromination of thiazole-4-carboxylic acid. One common method includes the reaction of thiazole-4-carboxylic acid with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the 5th position.

Another synthetic route involves the use of methyl 5-bromo-1,3-thiazole-4-carboxylate as an intermediate. This intermediate is hydrolyzed using lithium hydroxide monohydrate in tetrahydrofuran and water at room temperature for 18 hours. The reaction mixture is then acidified and extracted to obtain this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromothiazole-4-carboxylic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The thiazole ring can undergo oxidation under specific conditions to form sulfoxides or sulfones.

    Reduction Reactions: The carboxylic acid group can be reduced to form corresponding alcohols or aldehydes.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions typically involve the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts like palladium.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under controlled temperature conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted thiazole derivatives.

    Oxidation Reactions: Products include thiazole sulfoxides and sulfones.

    Reduction Reactions: Products include thiazole alcohols and aldehydes.

Comparison with Similar Compounds

Similar Compounds

    Thiazole-4-carboxylic acid: Lacks the bromine atom at the 5th position.

    2-Aminothiazole-4-carboxylic acid: Contains an amino group at the 2nd position instead of a bromine atom.

    5-Chlorothiazole-4-carboxylic acid: Contains a chlorine atom at the 5th position instead of a bromine atom.

Uniqueness

5-Bromothiazole-4-carboxylic acid is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity. The bromine atom enhances its ability to participate in substitution reactions and increases its binding affinity to biological targets, making it a valuable compound in medicinal chemistry and drug development .

Properties

IUPAC Name

5-bromo-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrNO2S/c5-3-2(4(7)8)6-1-9-3/h1H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZYQIQWMHMYDPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(S1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70612119
Record name 5-Bromo-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70612119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103878-58-6
Record name 5-Bromo-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70612119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-1,3-thiazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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